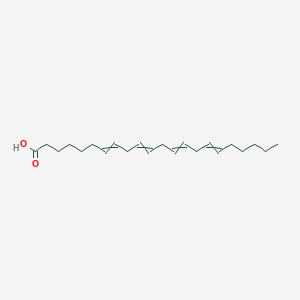
adrenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: adrenic acid can be synthesized through the elongation and desaturation of linoleic and arachidonic acids. Testicular microsomes can desaturate and elongate these acids in a manner similar to liver microsomes . The synthetic process involves the conversion of linoleic acid to gamma-linolenic acid and eicosa-8,11,14-trienoic acid to arachidonic acid .
Industrial Production Methods: Industrial production methods for docosa-7,10,13,16-tetraenoic acid typically involve the use of gas chromatography and ionization detectors to separate and identify the methyl esters of the compound . The process includes the addition of unlabeled 22:4 (n-6) and 22:5 (n-6) methyl esters to the total methyl esters, followed by chromatography at 180°C .
Analyse Des Réactions Chimiques
Types of Reactions: adrenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized by cells to produce biologically active products such as dihomoprostaglandins and epoxydocosatrienoic acids .
Common Reagents and Conditions: Common reagents used in the reactions of docosa-7,10,13,16-tetraenoic acid include soluble epoxide hydrolase (sEH) and other enzymes involved in fatty acid metabolism . The conditions for these reactions typically involve physiological temperatures and pH levels.
Major Products: The major products formed from the reactions of docosa-7,10,13,16-tetraenoic acid include dihomoprostaglandins, epoxydocosatrienoic acids, and dihydroxydocosatrienoic acids . These products have various biological activities, including anti-endoplasmic reticulum stress and anti-nociceptive effects .
Applications De Recherche Scientifique
adrenic acid has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other polyunsaturated fatty acids . In biology, it plays a crucial role in the development and function of the human brain . In medicine, it is studied for its potential therapeutic effects, including its role in reducing endoplasmic reticulum stress and pain . In industry, it is used in the production of various biochemical products and as a component in nutritional supplements .
Mécanisme D'action
The mechanism of action of docosa-7,10,13,16-tetraenoic acid involves its metabolism to biologically active products that interact with various molecular targets and pathways. For example, epoxydocosatrienoic acids, which are metabolites of docosa-7,10,13,16-tetraenoic acid, act as endothelium-derived hyperpolarizing factors and have demonstrated anti-endoplasmic reticulum stress and anti-nociceptive activities . These metabolites are hydrolyzed by soluble epoxide hydrolase to dihydroxydocosatrienoic acids, which may play a role in the efficacy of soluble epoxide hydrolase inhibitors .
Comparaison Avec Des Composés Similaires
adrenic acid is similar to other polyunsaturated fatty acids, such as arachidonic acid and docosahexaenoic acid. it is unique in its specific structure and biological activities. Unlike arachidonic acid, which has 20 carbon atoms, docosa-7,10,13,16-tetraenoic acid has 22 carbon atoms and four double bonds . Compared to docosahexaenoic acid, which has six double bonds, docosa-7,10,13,16-tetraenoic acid has four double bonds . These structural differences contribute to the distinct biological functions and applications of each compound.
List of Similar Compounds:- Arachidonic acid
- Docosahexaenoic acid
- Eicosapentaenoic acid
- Linoleic acid
- Gamma-linolenic acid
Propriétés
Formule moléculaire |
C22H36O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |
Clé InChI |
TWSWSIQAPQLDBP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Synonymes |
7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


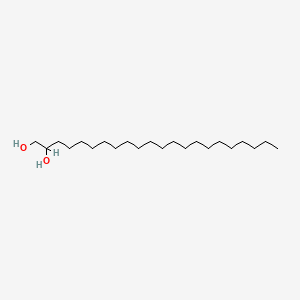

![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)
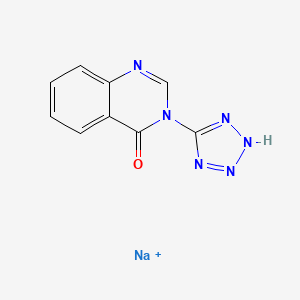
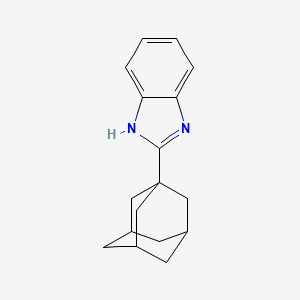
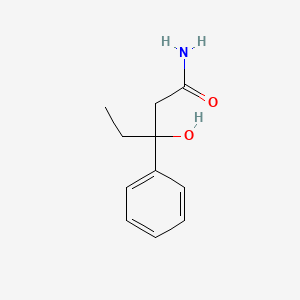
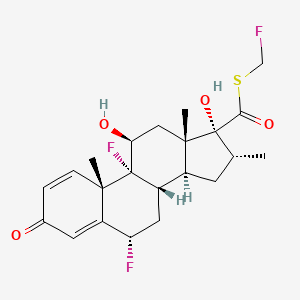
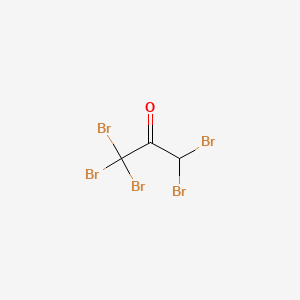

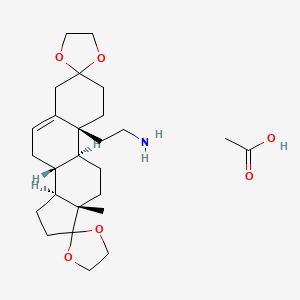

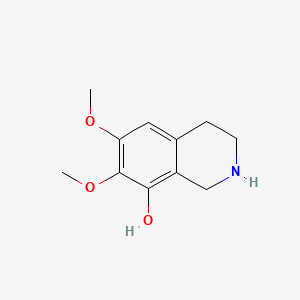
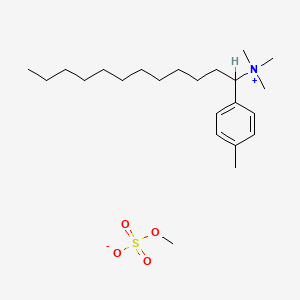
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol](/img/structure/B1203837.png)
